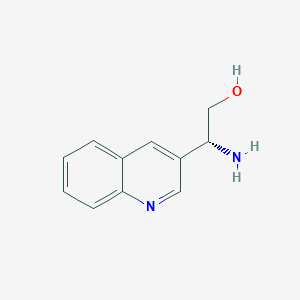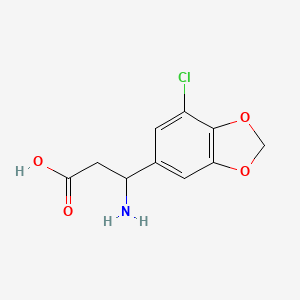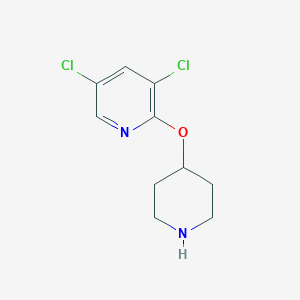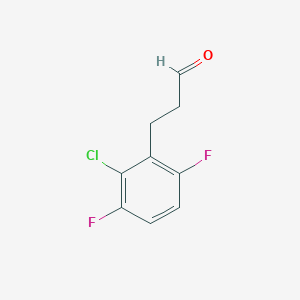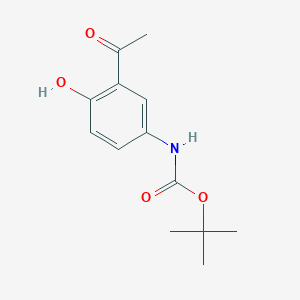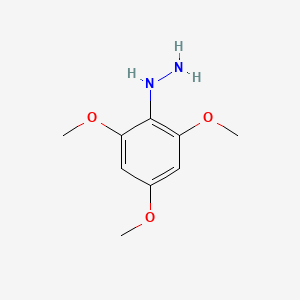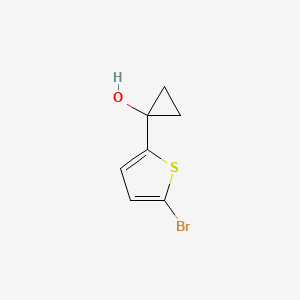![molecular formula C9H14O2 B13605342 rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde](/img/structure/B13605342.png)
rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,5R)-6-methoxybicyclo[320]heptane-3-carbaldehyde is a bicyclic compound with a unique structure that includes a methoxy group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde typically involves the formation of the bicyclic core followed by the introduction of the methoxy and aldehyde groups. One common method involves the Diels-Alder reaction to form the bicyclic structure, followed by functional group transformations to introduce the methoxy and aldehyde groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding primary alcohol.
Substitution: The major products depend on the substituent introduced.
Scientific Research Applications
rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde depends on its interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. The methoxy group can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[3.2.0]heptane hydrochloride
- rac-(1R,5R)-1-phenyl-2-azabicyclo[3.2.0]heptane
- rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride
Uniqueness
rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on a bicyclic structure. This combination of functional groups and the rigid bicyclic framework provides distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(1S,5S)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-11-9-4-7-2-6(5-10)3-8(7)9/h5-9H,2-4H2,1H3/t6?,7-,8-,9?/m0/s1 |
InChI Key |
SKAURTXNNPRADW-QXNPHUFVSA-N |
Isomeric SMILES |
COC1C[C@H]2[C@@H]1CC(C2)C=O |
Canonical SMILES |
COC1CC2C1CC(C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


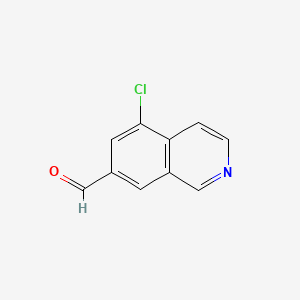
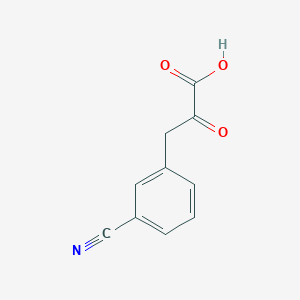
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605281.png)
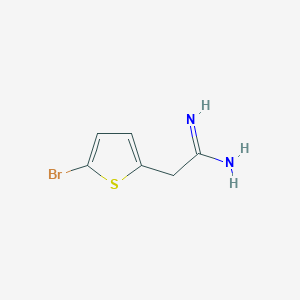
![tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate](/img/structure/B13605289.png)
